2(3H)-Furanone, dihydro-3-(3-methylbutyl)-

Description

Significance of Dihydro-3-(3-methylbutyl)-2(3H)-furanone within Furanone and Gamma-Lactone Research

Dihydro-3-(3-methylbutyl)-2(3H)-furanone is classified as a gamma-butyrolactone, which is characterized by a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group on the carbon adjacent to the oxygen atom. While extensive research on this specific compound is limited, its structural features place it within a class of molecules that are of significant interest in various scientific fields. Furanones, as a broader category, are recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

The significance of dihydrofuranone structures, such as the one possessed by Dihydro-3-(3-methylbutyl)-2(3H)-furanone, often lies in their potential application as building blocks, or scaffolds, in medicinal chemistry for the development of new therapeutic agents. The alkyl substituent at the 3-position can influence the molecule's lipophilicity and steric interactions, which are critical factors in its potential biological activity. Research into related 3-alkyl-substituted furanones has been a subject of interest for their potential applications in various areas of chemistry.

Historical Trajectories and Key Discoveries in Dihydrofuranone and Gamma-Lactone Chemistry

The study of furanone compounds has a rich history, particularly within the realm of flavor and aroma chemistry. For instance, a related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, was first identified in pineapples in the mid-20th century and is a known product of the Maillard reaction. While the specific historical timeline for the isolation and characterization of Dihydro-3-(3-methylbutyl)-2(3H)-furanone is not well-documented in prominent literature, the broader history of gamma-lactones dates back to the 19th century.

Key discoveries in this field have often revolved around the synthesis and biological activity of various derivatives. The development of new synthetic methods for creating substituted gamma-lactones has been a continuous area of research, with a focus on stereoselective synthesis to produce specific enantiomers, which can have distinct biological effects. The study of alpha-methylene-gamma-butyrolactones, for example, has seen a significant increase in research activity, focusing on their biological activities and biosynthesis. nih.govnih.gov

Contemporary Research Paradigms and Future Outlook for Dihydro-3-(3-methylbutyl)-2(3H)-furanone Studies

Contemporary research on furanones and gamma-lactones is increasingly focused on their potential as bioactive molecules. While specific studies on Dihydro-3-(3-methylbutyl)-2(3H)-furanone are not abundant, the future outlook for research in this area can be inferred from trends in the broader field. There is a growing interest in the synthesis of novel furanone derivatives to explore their therapeutic potential. google.com

Future research on Dihydro-3-(3-methylbutyl)-2(3H)-furanone could involve its synthesis and evaluation for various biological activities, drawing inspiration from the known properties of other substituted furanones. The application of modern synthetic techniques, such as ring-closing metathesis, could be explored for the efficient production of this and related compounds. rsc.org Furthermore, given the importance of gamma-lactones in flavor and fragrance, there may be potential for investigating the sensory properties of Dihydro-3-(3-methylbutyl)-2(3H)-furanone. As research in the broader field of furanone chemistry continues to evolve, it may yet shed more light on the specific properties and potential applications of this particular compound.

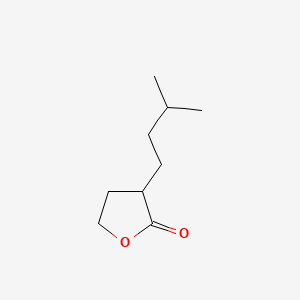

Structure

3D Structure

Properties

CAS No. |

40541-41-1 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-(3-methylbutyl)oxolan-2-one |

InChI |

InChI=1S/C9H16O2/c1-7(2)3-4-8-5-6-11-9(8)10/h7-8H,3-6H2,1-2H3 |

InChI Key |

SGQTUZRWTKNTGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1CCOC1=O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Dihydro 3 3 Methylbutyl 2 3h Furanone and Its Analogues

Total Synthesis Strategies for Dihydrofuranone Scaffolds

The synthesis of the dihydrofuranone (or γ-butyrolactone) scaffold can be achieved through several strategic approaches, often involving cyclization or reduction of functionalized precursors. A common method involves the catalytic hydrogenation of unsaturated precursors like 2(5H)-furanone, which can be derived from biomass sources such as furfural (B47365). researchgate.netrsc.org This two-step process, involving oxidation of furfural followed by selective hydrogenation, presents a green chemistry route to the saturated lactone ring. rsc.org

Another significant strategy is the dehydrogenation of 1,4-diols, such as 1,4-butanediol (B3395766), in the gaseous phase using catalysts composed of elements like copper and chromium. google.com Additionally, intramolecular cyclization reactions are widely employed. For instance, γ-keto carboxylic acids can undergo a reduction/lactonization sequence to afford γ-lactones in high yields. rsc.org Gold-catalyzed electrophilic cyclization of substrates like 4-bromo-3-yn-1-ols also provides an efficient route to the γ-butyrolactone core under mild conditions. organic-chemistry.org

A general procedure for creating isotopically labeled dihydro-2(3H)-furanones has also been developed, involving the reaction of saturated or unsaturated C4 diacids (like succinic, fumaric, or maleic acid) in the presence of a Ruthenium catalyst under high deuterium (B1214612) pressure. nih.gov

Table 1: Selected Total Synthesis Strategies for Dihydrofuranone Scaffolds

| Synthetic Strategy | Starting Material(s) | Key Reagents/Catalysts | Reference(s) |

|---|---|---|---|

| Hydrogenation | 2(5H)-Furanone | Supported metal catalysts (e.g., Palladium) | rsc.org |

| Dehydrogenation | 1,4-Butanediol | Copper-Chromium catalyst | google.com |

| Reduction/Lactonization | γ-Keto carboxylic acids | Ruthenium catalyst, Formic acid-triethylamine | rsc.org |

| Electrophilic Cyclization | 4-Bromo-3-yn-1-ols | AuCl₃ | organic-chemistry.org |

| Deuteration/Cyclization | Succinic or Fumaric acid | Ru₄H₄(CO)₈(PBu₃)₄, Deuterium gas | nih.gov |

Chemo-, Regio-, and Enantioselective Synthesis Approaches for Chiral Lactones

Achieving high levels of selectivity is crucial when synthesizing chiral lactones like dihydro-3-(3-methylbutyl)-2(3H)-furanone, as biological activity is often dependent on a specific stereoisomer. Enantioselective synthesis aims to produce one enantiomer over the other, a challenge addressed by various advanced catalytic methods.

Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids allows for a dynamic kinetic resolution process, producing chiral γ-lactones with excellent diastereoselectivities and enantioselectivities (up to 99% ee). rsc.org Organocatalysis also offers a powerful tool; a one-pot sequential process involving the enantioselective organocatalytic addition of boronic acids to 5-hydroxyfuran-2(5H)-one, followed by a diastereoselective intramolecular Passerini reaction, yields α,γ-substituted chiral lactones. acs.org

Another innovative approach involves the enantioselective oxidation of nonactivated C(sp³)–H bonds. Sterically congested manganese catalysts can perform site- and enantioselective lactonization on readily available carboxylic acids using hydrogen peroxide as the oxidant, achieving outstanding enantioselectivities (up to >99.9% ee) and yields. nih.gov Furthermore, tandem catalytic asymmetric aldol (B89426) reaction/cyclization of β,γ-didehydro-γ-lactones with aldehydes, using a chiral tin dibromide precatalyst, selectively yields optically active trans-β,γ-disubstituted γ-butyrolactones with up to 99% ee. nih.gov The Sharpless asymmetric dihydroxylation (AD) of β,γ-unsaturated esters is also a well-established method for producing enantiomerically enriched β-hydroxy-γ-lactones, which serve as valuable chiral building blocks for natural product synthesis. acs.orgnih.gov

Development of Novel Catalytic Systems for Dihydrofuranone Production

The catalyst is the cornerstone of many modern synthetic routes to dihydrofuranones, and significant research is dedicated to developing novel and more efficient systems. These systems range from noble metal catalysts to non-noble metal alternatives and metal-free organocatalysts, each offering distinct advantages.

Metal-Based Catalysts:

Ruthenium (Ru): Ru-based catalysts are effective for the asymmetric transfer hydrogenation of γ-keto carboxylic acids, using formic acid/triethylamine as a hydrogen source to produce chiral lactones. rsc.org

Gold (Au): Gold(III) chloride (AuCl₃) has proven superior to mercury(II) catalysts for the electrophilic cyclization of 4-bromo-3-yn-1-ols into γ-butyrolactones, proceeding efficiently even in the presence of water. organic-chemistry.org

Manganese (Mn): Robust, sterically hindered manganese catalysts have been developed for the highly enantioselective C–H oxidation of carboxylic acids to form chiral γ-lactones. nih.gov

Palladium (Pd): Supported palladium catalysts are widely used for the hydrogenation of unsaturated furanones to produce the saturated dihydrofuranone core. researchgate.net

Tin (Sn): Chiral tin dibromide, in conjunction with a base, acts as a precatalyst for tandem asymmetric aldol reactions and cyclizations to form highly substituted chiral γ-butyrolactones. nih.gov

Copper (Cu): Copper-based catalysts, often mixed with chromium and other metals, are used in the gas-phase dehydrogenation of 1,4-butanediol to produce γ-butyrolactone. google.com

Recently, new classes of catalysts, such as heterogeneous geminal atom catalysts (GACs), have been developed to promote greener and more sustainable manufacturing. sciencedaily.com These systems, which can feature two metal cores working in concert, offer high efficiency and can be readily recovered and reused, reducing waste and the risk of metal contamination in the final product. sciencedaily.com

Table 2: Overview of Catalytic Systems for Dihydrofuranone Production

| Catalyst Type | Metal Center | Application in Dihydrofuranone Synthesis | Key Feature(s) | Reference(s) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium | Dynamic kinetic resolution of γ-keto acids | High enantioselectivity (up to 99% ee) | rsc.org |

| Electrophilic Cyclization | Gold | Intramolecular hydroalkoxylation | Mild conditions, high yields (75-92%) | organic-chemistry.org |

| C-H Oxidation | Manganese | Enantioselective lactonization of acids | Unprecedented enantioselectivity (>99.9% ee) | nih.gov |

| Asymmetric Aldol/Cyclization | Tin | Tandem reaction with aldehydes | Access to trans-β,γ-disubstituted lactones | nih.gov |

| Dehydrogenation | Copper/Chromium | Conversion of 1,4-butanediol | Gas-phase industrial process | google.com |

Synthesis of Structural Analogues and Derivatives of Dihydro-3-(3-methylbutyl)-2(3H)-furanone for Academic Exploration

The dihydrofuranone scaffold is a versatile starting point for the synthesis of diverse structural analogues and derivatives, which are instrumental in academic research for exploring structure-activity relationships, developing synthetic methodologies, and creating complex molecular architectures.

One area of academic exploration is the synthesis of isotopically labeled analogues. A general method has been established for creating dihydro-2(3H)-furanones containing two, four, or six deuterium atoms. nih.gov These labeled compounds are valuable as internal standards in analytical chemistry or for mechanistic studies to trace metabolic pathways.

Derivatization can also involve modifying the core heterocyclic structure. For example, methods developed for other heterocycles, such as the synthesis of azido-, amino-, and alkoxy-derivatives of 9-selenabicyclo[3.3.1]nonane, demonstrate strategies for introducing new functional groups onto a cyclic scaffold with high regio- and stereoselectivity. nih.gov Such approaches allow for the systematic modification of the dihydrofuranone ring to probe how different substituents affect its properties.

Furthermore, the lactone functionality itself can be used as a handle for further transformations. The lactone ring can be stereospecifically opened using reagents like trimethylsilyl (B98337) iodide, which installs an iodine atom at the γ-position with an inversion of configuration. nih.gov This process converts the chiral lactone into a versatile chiral iodo-compound, which can serve as an intermediate for synthesizing other valuable chiral molecules, such as γ-azido esters. nih.gov These derivatives are strategic intermediates for building more complex structures, including those found in natural products and bioactive compounds. acs.orgnih.govnih.gov

Analytical Methodologies for the Research and Characterization of Dihydro 3 3 Methylbutyl 2 3h Furanone

Chromatographic Separation Techniques for Research Sample Analysis

Chromatographic methods are fundamental for the separation of dihydro-3-(3-methylbutyl)-2(3H)-furanone from other volatile and semi-volatile compounds within a sample. The choice of technique is often dictated by the sample matrix and the research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like dihydro-3-(3-methylbutyl)-2(3H)-furanone. In this method, the compound is volatilized and separated from other components in a gas chromatograph based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters a mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification. The National Institute of Standards and Technology (NIST) spectral library contains reference mass spectra for dihydro-3-(3-methylbutyl)-2(3H)-furanone, aiding in its positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for the analysis of less volatile or thermally labile compounds. While dihydro-3-(3-methylbutyl)-2(3H)-furanone is amenable to GC-MS, LC-MS can be advantageous in certain sample matrices, often requiring minimal sample preparation and no derivatization. nih.govlcms.cznih.govrestek.com This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer.

Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a highly sensitive, solvent-free sample preparation technique coupled with GC-MS, ideal for the analysis of volatile and semi-volatile compounds in solid or liquid samples. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes, including dihydro-3-(3-methylbutyl)-2(3H)-furanone, are adsorbed. The fiber is then directly inserted into the GC injector for thermal desorption and subsequent analysis. This method is particularly useful for concentrating trace amounts of the target analyte from complex matrices.

Spectroscopic Characterization Methods in Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of dihydro-3-(3-methylbutyl)-2(3H)-furanone, providing detailed information about its molecular structure and functional groups.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dihydro-3-(3-methylbutyl)-2(3H)-furanone exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds. A strong absorption peak is typically observed for the carbonyl group (C=O) of the lactone ring, usually in the region of 1770-1750 cm⁻¹. The spectrum also shows absorption bands for C-H stretching and bending vibrations of the alkyl chain and the furanone ring. Vapor phase IR spectra for this compound are available in spectral databases. nih.gov

Mass Spectrometry (MS) , as a standalone technique or coupled with chromatography, is vital for determining the molecular weight and fragmentation pattern of dihydro-3-(3-methylbutyl)-2(3H)-furanone. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (156.22 g/mol ) and a series of fragment ions. nih.gov The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, is characteristic of the compound's structure and can be used for its unambiguous identification.

| Spectroscopic Data for Dihydro-3-(3-methylbutyl)-2(3H)-furanone | |

| Technique | Observed Features |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 156. Key fragment ions can be used for structural confirmation. |

| Infrared (IR) Spectroscopy | Strong C=O stretch characteristic of a γ-lactone (approx. 1770-1750 cm⁻¹). C-H stretching and bending vibrations. |

Advanced Hyphenated Techniques for Comprehensive Furanone Profiling in Complex Research Matrices

The coupling of multiple analytical techniques, known as hyphenation, provides enhanced separation and detection capabilities, which are essential for the comprehensive analysis of dihydro-3-(3-methylbutyl)-2(3H)-furanone in complex samples such as food, beverages, and biological fluids. Techniques like GCxGC-TOFMS (Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry) offer significantly higher resolution and sensitivity compared to conventional one-dimensional GC-MS, enabling the separation and identification of a greater number of volatile and semi-volatile compounds, including trace levels of furanones.

Quantitative Determination Methodologies for Furanones in Academic Studies

Accurate quantification of dihydro-3-(3-methylbutyl)-2(3H)-furanone is crucial in many research contexts, such as flavor chemistry and metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the quantitative analysis of this compound. By using a suitable internal standard, a calibration curve can be constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. This allows for the precise determination of the concentration of dihydro-3-(3-methylbutyl)-2(3H)-furanone in a sample. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) mode can be employed, where the mass spectrometer is set to detect only specific fragment ions of the target compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and selective technique for quantification. nih.govnih.gov In this method, a precursor ion corresponding to the molecular weight of the analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interference, allowing for very low limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

The development of a robust quantitative method requires careful validation, including the determination of linearity, accuracy, precision, LOD, and LOQ. For instance, a validated LC-MS/MS method for the simultaneous quantification of various lactones in whole blood reported a linear range from 1.0 to 100 mg/kg with a limit of quantification of about 1 mg/kg. nih.gov While this method was not specific to dihydro-3-(3-methylbutyl)-2(3H)-furanone, it demonstrates the typical performance characteristics of such methodologies.

| Quantitative Methodologies for Furanones | |

| Technique | Key Aspects |

| GC-MS | Use of internal standards for accurate quantification. Selected Ion Monitoring (SIM) for increased sensitivity and selectivity. |

| LC-MS/MS | Multiple Reaction Monitoring (MRM) for high selectivity and low detection limits. Suitable for complex matrices. |

| Method Validation | Essential parameters include linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ). |

Theoretical and Computational Studies on Dihydro 3 3 Methylbutyl 2 3h Furanone and Furanone Class

Molecular Modeling and Conformational Analysis of Furanone Structures

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of furanone derivatives and how their flexible nature influences their physical and biological properties. The study of different spatial arrangements of atoms, or conformations, is achieved through computational methods that explore the potential energy surface of the molecule. chemistrysteps.com

The core of dihydro-3-(3-methylbutyl)-2(3H)-furanone is a five-membered lactone ring. Unlike rigid aromatic rings or the more defined chair/boat conformations of six-membered rings, five-membered rings like the tetrahydrofuran (B95107) moiety in this compound are known for their flexibility and can adopt a range of conformations. nih.gov These conformations are typically described by a "pseudorotation" circuit, with two common low-energy forms being the "envelope" (or "exo/endo") and "twist" conformations. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barriers between these conformations are generally low, meaning that the molecule can easily interconvert between them at room temperature.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties and predict the reactivity of furanone structures. ajchem-b.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution within a molecule, providing valuable data on molecular orbitals, charge distribution, and energetic properties. researchgate.netyoutube.com

For the furanone class, DFT calculations can elucidate several key parameters that govern chemical behavior. ajchem-b.com These include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-b.com

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). In furanones, the carbonyl oxygen is typically an electron-rich site, while the carbonyl carbon is electron-poor.

Studies on various furanone derivatives have used these quantum chemical approaches to compare the reactivity of different structures. ajchem-b.com For instance, calculations have shown how substituting different groups on the furanone ring alters the HOMO-LUMO gap and other electronic properties, thereby tuning the molecule's reactivity and potential biological activity. ajchem-b.com Such calculations are foundational for predicting reaction mechanisms and designing new furanone derivatives with specific desired properties.

| Calculated Property | Significance | Typical Findings for Furanones |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability. | Influenced by substituents on the furanone ring. |

| LUMO Energy | Indicates electron-accepting ability. | Lowered by electron-withdrawing groups, increasing reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | Smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions. | Negative potential around the carbonyl oxygen; positive potential at the carbonyl carbon. |

| Dipole Moment | Measures molecular polarity. | Contributes to solubility and intermolecular interactions. |

In Silico Ligand-Receptor Interaction Studies in Non-Human Biological Systems

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how furanone compounds interact with biological targets at a molecular level. These studies are particularly prominent in the context of non-human systems, such as bacteria, where furanones have been identified as potential inhibitors of quorum sensing (QS). nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production.

Molecular docking predicts the preferred binding orientation of a ligand (e.g., a furanone derivative) to a receptor protein. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on factors like steric fit and intermolecular forces. Subsequent MD simulations can then be used to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the interaction. nih.govresearchgate.net

Several studies have focused on the interaction of halogenated furanones with QS receptors in the bacterium Pseudomonas aeruginosa, such as LasR and RhlR. nih.govmdpi.com These computational studies have revealed key insights:

Binding Pockets: Furanones, being structural analogs of the natural bacterial signaling molecules (acyl-homoserine lactones or AHLs), can fit into the same binding pockets on the receptor proteins. nih.gov

Key Interactions: The stability of the furanone-receptor complex is often determined by a combination of hydrophobic interactions and hydrogen bonds with specific amino acid residues in the binding site. mdpi.com For example, interactions with residues like Tryptophan (Trp60) and Aspartate (Asp73) in the LasR receptor have been identified as important. mdpi.com

Influence of Substituents: In silico studies have shown that the nature of the substituents on the furanone ring plays a crucial role in binding affinity. For instance, furanones with shorter alkyl side chains tend to bind more strongly to the RhlR receptor, while the presence of halogens can improve binding against various QS receptors. nih.gov

These ligand-receptor interaction studies provide a molecular basis for the observed biological activity of furanones and guide the rational design of more potent QS inhibitors. nih.gov

Computational Predictions of Spectroscopic Properties and Reaction Pathways

Computational chemistry is also instrumental in predicting spectroscopic properties and elucidating reaction mechanisms for furanone compounds. researchgate.netresearchgate.net These predictions serve as a valuable tool for interpreting experimental data and understanding the chemical transformations that these molecules can undergo.

Spectroscopic Properties: Theoretical calculations can predict various types of molecular spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. researchgate.netunibo.itbohrium.com

NMR Spectroscopy: Methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net By comparing the calculated spectra of different possible isomers or conformers with experimental data, it is possible to confirm the structure of a synthesized compound.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, corresponding to the peaks in an IR spectrum. This allows for the assignment of experimental vibrational bands to specific molecular motions (e.g., C=O stretch, C-H bend), aiding in structural characterization.

Reaction Pathways: Computational methods can be used to map the potential energy surface for a chemical reaction, identifying the structures of reactants, products, transition states, and intermediates. researchgate.net This allows chemists to understand the detailed mechanism of a reaction and to calculate activation energies, which determine the reaction rate. For furanones, such studies can provide insights into:

Thermal Decomposition: ReaxFF molecular dynamics simulations have been used to study the thermal decomposition pathways of 2(3H)- and 2(5H)-furanones. These simulations show how the molecules break down at high temperatures, identifying key reaction steps like ring-opening, decarbonylation (loss of CO), and the formation of smaller molecules. researchgate.net

Synthesis and Reactivity: Quantum chemical calculations can help predict the outcome of chemical reactions. For example, they have been used to understand the mechanism of cycloaddition reactions involving furanones and to explain the formation of specific products in reactions with nucleophiles like cysteine or hydrogen sulfide. acs.orgnih.gov

Future Research Directions and Unaddressed Questions in Dihydro 3 3 Methylbutyl 2 3h Furanone Research

Advancements in Sustainable and Chemoenzymatic Synthesis of Dihydrofuranones

The development of environmentally benign and efficient synthetic routes to dihydrofuranones is a critical area for future research. Current synthetic methods often rely on traditional chemical approaches that may involve harsh reagents and generate significant waste. The focus is now shifting towards greener and more sustainable alternatives, with chemoenzymatic strategies at the forefront.

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful approach to producing enantiomerically pure lactones. Lipases, for instance, have been successfully employed in the kinetic resolution of racemic lactone precursors. Future research will likely focus on discovering and engineering novel enzymes with enhanced stability, broader substrate specificity, and improved catalytic efficiency for the synthesis of dihydro-3-(3-methylbutyl)-2(3H)-furanone and its analogs.

Moreover, the exploration of sustainable feedstocks and green reaction conditions is paramount. The catalytic hydrogenation of biomass-derived furanones presents a promising renewable route to γ-butyrolactones. osti.gov Research into novel catalysts, such as palladium supported on humin-derived activated carbon, demonstrates the potential for high-yield synthesis under mild conditions. osti.gov The development of one-pot tandem reactions and flow chemistry processes will also be instrumental in creating more sustainable and economically viable manufacturing processes for these valuable compounds.

| Research Focus | Key Objectives | Potential Impact |

| Novel Biocatalysts | Discovery and engineering of enzymes (e.g., lipases, Baeyer-Villiger monooxygenases) for stereoselective lactonization. | Highly efficient and selective synthesis of chiral dihydrofuranones. |

| Green Chemistry Approaches | Utilization of renewable feedstocks, green solvents, and energy-efficient reaction conditions. | Reduced environmental footprint of dihydrofuranone production. |

| Process Intensification | Development of continuous flow reactors and multi-step one-pot syntheses. | Increased efficiency, safety, and scalability of synthetic processes. |

Unveiling Novel Biosynthetic Enzymes and Genetic Engineering for Enhanced Production

The natural biosynthesis of dihydro-3-(3-methylbutyl)-2(3H)-furanone is a largely uncharted territory. Elucidating the enzymatic machinery and genetic pathways responsible for its production in microorganisms and plants is a fundamental research goal. Polyketide synthases (PKSs) are a likely class of enzymes involved in the biosynthesis of the carbon backbone of this molecule, given their role in producing a vast array of secondary metabolites in fungi and bacteria. nist.gov

Future research will necessitate the use of genome mining and functional genomics to identify the biosynthetic gene clusters (BGCs) responsible for the production of alkyl-substituted dihydrofuranones. Once identified, these enzymes can be characterized biochemically to understand their substrate specificity and catalytic mechanisms. This knowledge will be instrumental for the heterologous expression of these pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae for scalable and sustainable production.

Genetic engineering will play a pivotal role in optimizing microbial cell factories for enhanced yields of dihydro-3-(3-methylbutyl)-2(3H)-furanone. Strategies may include:

Overexpression of key biosynthetic genes: Increasing the expression levels of rate-limiting enzymes in the pathway.

Metabolic pathway engineering: Redirecting precursor flux towards the desired product and eliminating competing metabolic pathways.

CRISPR-Cas9 mediated genome editing: Precise modification of the host genome to improve strain performance and product titers.

The successful implementation of these strategies will not only provide a sustainable source of this specific compound but also create a platform for the production of a diverse range of novel dihydrofuranone derivatives with potentially unique properties.

Discovery of Uncharted Biological and Ecological Functions in Complex Systems

The biological and ecological roles of dihydro-3-(3-methylbutyl)-2(3H)-furanone in complex ecosystems are largely unknown and represent a significant area for future investigation. Many furanones are known to act as signaling molecules in various biological systems. For instance, N-acyl-homoserine lactones (AHLs) are well-characterized quorum-sensing molecules in Gram-negative bacteria, regulating processes such as biofilm formation and virulence. nih.govoup.com

Future research should explore the possibility of dihydro-3-(3-methylbutyl)-2(3H)-furanone acting as a semiochemical in microbial communication. This could involve investigating its role in:

Quorum sensing: Does it influence gene expression in a population-density-dependent manner in bacteria or fungi?

Biofilm formation: Does it promote or inhibit the formation of biofilms in single-species or mixed microbial communities? nih.govresearchgate.net

Interspecies interactions: Does it mediate symbiotic or antagonistic relationships between different microorganisms in their natural habitats?

Furthermore, the volatile nature of this compound suggests a potential role in plant-insect interactions. nih.govmdpi.com Many plant-derived volatiles, including lactones, act as attractants for pollinators or as defense signals to repel herbivores or attract their natural enemies. encyclopedia.pubresearchgate.net Future studies could employ behavioral assays and electrophysiological techniques to determine if dihydro-3-(3-methylbutyl)-2(3H)-furanone acts as an attractant, repellent, or pheromone for any insect species. Unraveling these ecological functions will provide a deeper understanding of the chemical language that governs interactions within complex biological systems.

Development of Next-Generation Analytical Tools for Trace Analysis and In Situ Studies

The detection and quantification of dihydro-3-(3-methylbutyl)-2(3H)-furanone, especially at trace levels and within complex matrices, require the development and application of advanced analytical techniques. While gas chromatography-mass spectrometry (GC-MS) is a standard tool for the analysis of volatile compounds, future research will benefit from the adoption of more sensitive and selective methods.

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers significantly enhanced resolution and sensitivity, making it ideal for the analysis of complex volatile profiles in environmental and biological samples. osti.govresearchgate.net This technique can help to identify and quantify trace amounts of the target compound even in the presence of a complex background matrix.

For in situ and real-time monitoring of this volatile compound, techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) hold great promise. encyclopedia.pubnih.govresearchgate.netsyft.com SIFT-MS allows for the direct, continuous, and quantitative analysis of volatile organic compounds in air and headspace without the need for sample preparation or chromatographic separation. This capability is invaluable for studying the dynamic emission of this compound from biological systems, such as microbial cultures or plants, in response to various stimuli.

Furthermore, the development of hyphenated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) , will be crucial for the analysis of non-volatile precursors and degradation products of dihydro-3-(3-methylbutyl)-2(3H)-furanone, providing a more complete picture of its metabolic fate. nih.govsigmaaldrich.comorganic-chemistry.orgnist.gov

| Analytical Technique | Key Advantages for Dihydrofuranone Research |

| GCxGC-TOF-MS | Enhanced peak capacity and sensitivity for trace analysis in complex matrices. |

| SIFT-MS | Real-time, in situ monitoring of volatile emissions without sample preparation. |

| LC-MS/MS | Analysis of non-volatile precursors and metabolites. |

| Chiral Chromatography | Separation and quantification of enantiomers to study stereospecific biological activities. |

Integration of Multi-Omics and Systems Biology Approaches for Holistic Understanding

A holistic understanding of the role of dihydro-3-(3-methylbutyl)-2(3H)-furanone in biological systems requires the integration of multiple "omics" disciplines. Systems biology approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular processes related to the biosynthesis, regulation, and function of this compound. nih.govdtu.dkasm.org

Future research should focus on applying these integrated approaches to organisms that produce or interact with dihydro-3-(3-methylbutyl)-2(3H)-furanone. For example, a combined transcriptomic and metabolomic analysis of a producing fungus could reveal the co-regulated genes within its biosynthetic cluster and identify key metabolic precursors and intermediates. mdpi.comresearchgate.netmdpi.comnih.gov

In the context of its ecological role, a multi-omics study of a microbial community exposed to this compound could unveil its impact on the gene expression and metabolic profiles of the constituent species, thereby elucidating its function as a signaling molecule. By constructing and analyzing metabolic and regulatory networks, researchers can move beyond studying individual components in isolation and begin to understand the complex interplay of genes, proteins, and metabolites that govern the biological significance of dihydro-3-(3-methylbutyl)-2(3H)-furanone. researchgate.net

Q & A

What synthetic methodologies are optimal for introducing the 3-(3-methylbutyl) substituent into dihydrofuranone systems?

Answer:

The synthesis of 3-alkyl-substituted dihydrofuranones often involves lactonization or cyclization of hydroxy acids. For example, γ-lactones like γ-nonalactone (C9H16O2) are synthesized via acid-catalyzed cyclization of 4-hydroxy acids . To introduce the 3-(3-methylbutyl) group, Grignard addition to α,β-unsaturated esters followed by hydrolysis and cyclization could be explored. Advanced methods such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) have been used to append complex substituents to furanone cores, as demonstrated in the synthesis of bis-triazole derivatives . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like epimerization.

How can NMR spectroscopy resolve stereochemical ambiguities in 3-alkyl-dihydrofuranones?

Answer:

1H and 13C NMR are essential for determining substituent positions and stereochemistry. For example:

- Coupling constants (J values) in 1H NMR distinguish cis vs. trans substituents. In dihydrofuranones, vicinal coupling (J ~4–6 Hz) indicates a planar ring conformation .

- NOESY/ROESY experiments can identify spatial proximity between the 3-(3-methylbutyl) group and adjacent protons.

- Chiral shift reagents or derivatization (e.g., Mosher’s esters) may be required to confirm enantiomeric purity .

Example: In (S)-5-ethyldihydro-2(3H)-furanone, the ethyl group’s stereochemistry was confirmed via [α]D^20^+64.3 and NOE correlations between H-5 and the ethyl chain .

What computational methods predict the thermodynamic stability of substituted dihydrofuranones?

Answer:

- Density Functional Theory (DFT) calculates energy minima for different conformers. For γ-lactones, the envelope conformation is typically most stable due to reduced ring strain .

- Quantitative Structure-Property Relationship (QSPR) models correlate substituent bulk (e.g., 3-methylbutyl) with properties like boiling point or lipophilicity. For example, the XLogP3 value of 3.9 for a related trimethoxybenzyl-substituted furanone suggests moderate hydrophobicity .

- Molecular dynamics simulations assess solvation effects and conformational flexibility under experimental conditions .

How do conflicting spectral data (e.g., IR vs. MS) arise in characterizing dihydrofuranones, and how can they be reconciled?

Answer:

Example Conflict: A reported IR carbonyl stretch at 1744 cm⁻¹ (evidence 12) vs. MS fragmentation suggesting lactone ring opening.

- Root Cause: Impurities, tautomerism, or solvent effects (e.g., hydrogen bonding in polar solvents shifting IR peaks).

- Resolution:

What strategies validate the biological activity of 3-(3-methylbutyl)-dihydrofuranone derivatives?

Answer:

- In vitro assays: Test antimicrobial or enzyme inhibitory activity. For structurally similar compounds (e.g., bis-triazole furanones), IC50 values against cancer cell lines were determined via MTT assays .

- SAR Studies: Compare activity of 3-(3-methylbutyl) derivatives with analogs (e.g., 5-pentyl or 4-methyl substituents) to identify critical substituents .

- Metabolic Stability: Use HPLC-MS to monitor degradation in liver microsomes. For example, γ-octalactone derivatives showed stability in pH 7.4 buffer but rapid hydrolysis in acidic conditions .

How are thermal degradation pathways of alkyl-substituted dihydrofuranones analyzed?

Answer:

- Thermogravimetric Analysis (TGA) measures weight loss vs. temperature. For γ-nonalactone (C9H16O2), decomposition begins at ~200°C, producing CO2 and alkenes .

- Pyrolysis-GC/MS identifies volatile degradation products. In dihydro-3-hydroxy-4,4-dimethylfuranone, decarboxylation and ketone formation were observed at high temperatures .

- Kinetic Studies: Arrhenius plots derived from isothermal TGA data determine activation energy (Ea) for degradation .

What chromatographic methods separate diastereomers of 3-alkyl-dihydrofuranones?

Answer:

- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers. For example, (3R,4R)-configured furanones were baseline-separated using hexane:isopropanol (90:10) .

- Supercritical Fluid Chromatography (SFC) offers faster separations for polar derivatives. A study on pantolactone (C6H10O3) achieved resolution in <5 min using CO2/ethanol .

- Capillary Electrophoresis (CE) with cyclodextrin additives separates charged derivatives (e.g., sulfonated analogs) .

How do solvent effects influence the reactivity of dihydrofuranones in nucleophilic additions?

Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions, enhancing nucleophilic attack at the lactone carbonyl.

- Protic solvents (e.g., MeOH) may protonate the carbonyl, reducing electrophilicity. For example, γ-valerolactone (C5H8O2) showed slower aminolysis in methanol vs. THF .

- Dielectric constant (ε) impacts regioselectivity. In a study on γ-methyl-γ-butyrolactone, high-ε solvents favored exo-adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.